molecular formula C4H12NO3P B087071 (1-aminobutyl)phosphonic acid CAS No. 13138-36-8

(1-aminobutyl)phosphonic acid

Cat. No.: B087071
CAS No.: 13138-36-8
M. Wt: 153.12 g/mol
InChI Key: UAEPDDGDPAPPHZ-UHFFFAOYSA-N
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Description

(1-Aminobutyl)phosphonic Acid is an α-aminophosphonic acid, a class of compounds where the phosphonic acid group serves as a stable bioisostere for the phosphate moiety, leading to significant research interest across multiple fields . This structural analogy underpins its utility in agrochemical research, where it functions as a key precursor in the synthesis of plant growth regulators and crop protection agents designed to improve yield and stress resistance . In pharmaceutical and biotechnology research, α-aminophosphonic acids are explored for their bioactive properties, demonstrating potential as enzyme inhibitors, and are investigated in the development of novel antiviral and anticancer agents due to their ability to interact with biological systems . Recent studies have specifically highlighted the synergistic antioxidant effects of certain α-aminophosphonates, showcasing their ability to quench free radicals in assays such as DPPH and ABTS, which positions them as promising candidates for mitigating oxidative stress . Furthermore, this compound finds application in material science and industrial chemistry, where it is investigated as a chelating agent in water treatment processes for the removal of heavy metals, and as a key intermediate for the synthesis of specialty chemicals, corrosion inhibitors, and flame retardants . The synthesis of this compound can be efficiently achieved through modern, sustainable methods such as the Moedritzer-Irani reaction, often assisted by microwave irradiation, which offers improved yields and reduced reaction times .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminobutylphosphonic acid
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InChI

InChI=1S/C4H12NO3P/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEPDDGDPAPPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13138-36-8
Record name 1-Aminobutylphosphonic acid
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Record name 1-AMINOBUTYLPHOSPHONIC ACID
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Synthetic Methodologies and Chemical Transformations

General Approaches to Alpha-Aminophosphonic Acids

The synthesis of α-aminophosphonic acids is a well-developed field in organic chemistry, with several key reactions forming the foundation for obtaining these valuable compounds. These methods generally involve the formation of the crucial carbon-phosphorus bond at the α-position to the amino group.

Three-Component Coupling Reactions (Kabachnik-Fields Reaction)

The Kabachnik-Fields reaction is a powerful and widely utilized one-pot, three-component condensation reaction for the synthesis of α-aminophosphonates. wikipedia.orgrsc.org This reaction involves the combination of an amine, a carbonyl compound (an aldehyde or ketone), and a dialkyl phosphite (B83602). wikipedia.orgnih.gov For the synthesis of a precursor to (1-aminobutyl)phosphonic acid, this would typically involve ammonia (B1221849) (or a protected amine), butanal (butyraldehyde), and a dialkyl phosphite, such as diethyl phosphite.

The reaction mechanism is believed to proceed through two possible pathways. In the first, the amine and the carbonyl compound react to form an imine intermediate, which then undergoes nucleophilic addition by the dialkyl phosphite in a process similar to the Pudovik reaction. semanticscholar.orgnih.gov Alternatively, the carbonyl compound can first react with the dialkyl phosphite to form an α-hydroxyphosphonate, which is subsequently displaced by the amine to yield the final α-aminophosphonate. semanticscholar.orgnih.gov The predominant pathway is often dependent on the specific reactants and reaction conditions. nih.gov

The reaction can be performed under solvent-free conditions, often accelerated by microwave irradiation, which aligns with the principles of green chemistry. mdpi.com While many catalysts have been reported to promote the Kabachnik-Fields reaction, in many instances, particularly with microwave assistance, the reaction can proceed efficiently without the need for a catalyst. mdpi.comnih.gov

A typical synthesis of diethyl (1-aminobutyl)phosphonate, a direct precursor to this compound, via the Kabachnik-Fields reaction is depicted below:

Scheme 1: General scheme for the Kabachnik-Fields reaction to form a (1-aminobutyl)phosphonate ester.

Reactant 1Reactant 2Reactant 3ProductConditionsYield
ButanalAmmoniaDiethyl phosphiteDiethyl (1-aminobutyl)phosphonateVaries (e.g., solvent-free, catalyst)Moderate to High

Pudovik Reaction and Variants

The Pudovik reaction is a fundamental method for the formation of a carbon-phosphorus bond, specifically for the synthesis of α-hydroxyphosphonates and α-aminophosphonates. The reaction involves the nucleophilic addition of a dialkyl phosphite to an imine (for α-aminophosphonates) or an aldehyde/ketone (for α-hydroxyphosphonates). wikipedia.orgnih.gov In the context of synthesizing this compound, the Pudovik reaction would involve the addition of a dialkyl phosphite to a pre-formed imine derived from butanal.

The reaction is typically catalyzed by a base, which deprotonates the dialkyl phosphite to generate a more nucleophilic phosphite anion. wikipedia.org This anion then attacks the electrophilic carbon of the imine double bond. Subsequent protonation yields the α-aminophosphonate. Lewis acids can also be employed as catalysts. wikipedia.org

Catalytic and enantioselective variants of the Pudovik reaction have been developed to produce optically active α-aminophosphonates. wikipedia.orgorganic-chemistry.org This is achieved through the use of chiral catalysts, often chiral amine bases like quinine, which can induce facial selectivity in the addition of the phosphite to the imine. wikipedia.org

A representative Pudovik reaction for the synthesis of a (1-aminobutyl)phosphonate ester is shown below:

Scheme 2: General scheme for the Pudovik reaction for the synthesis of a (1-aminobutyl)phosphonate ester.

IminePhosphiteCatalystProductYield
N-butylidene-R-amineDiethyl phosphiteBase (e.g., NaOEt)Diethyl (1-(R-amino)butyl)phosphonateGenerally Good

Asymmetric Synthesis and Enantioselective Methods for Optically Pure Compounds

The biological activity of α-aminophosphonic acids is often stereospecific, making the development of asymmetric synthetic methods crucial for obtaining enantiomerically pure compounds. nih.gov Several strategies have been developed for the enantioselective synthesis of α-aminophosphonates, which can then be hydrolyzed to the corresponding optically pure α-aminophosphonic acids.

One of the primary approaches is the use of chiral catalysts in reactions such as the Pudovik and Kabachnik-Fields reactions. nih.gov Chiral Brønsted acids, for instance, can catalyze the hydrophosphonylation of imines with high enantioselectivity. chemtube3d.com The chiral catalyst forms a chiral complex with the imine, directing the nucleophilic attack of the phosphite to one face of the imine, thereby leading to the preferential formation of one enantiomer. chemtube3d.com

Another strategy involves the use of chiral auxiliaries. A chiral amine can be reacted with the aldehyde to form a chiral imine. Subsequent diastereoselective addition of a phosphite nucleophile, followed by removal of the chiral auxiliary, affords the enantiomerically enriched α-aminophosphonate. nih.gov Similarly, chiral N-phosphonyl imines can react with lithium phosphites to provide chiral α-amino phosphonates with excellent diastereoselectivity. nih.gov

The following table summarizes some approaches to the asymmetric synthesis of α-aminophosphonates:

MethodChiral SourceKey TransformationTypical Enantiomeric Excess (ee)
Catalytic Asymmetric Pudovik ReactionChiral Lewis Acid or Brønsted AcidEnantioselective hydrophosphonylation of an imineModerate to High
Chiral Auxiliary ApproachChiral AmineDiastereoselective addition of phosphite to a chiral imineHigh
Chiral N-phosphonyl ImineChiral PhosphonamideDiastereoselective addition of lithium phosphiteHigh (up to 99:1 dr) nih.gov

Direct Methods from Phosphorous Acid (H3PO3)

Direct synthesis of α-aminomethylphosphonic acids can be achieved through a Mannich-type reaction utilizing phosphorous acid (H3PO3) itself as the phosphorus source. This method avoids the need for pre-formed dialkyl phosphites and subsequent dealkylation steps. The reaction involves the condensation of an amine, an aldehyde (such as butanal), and phosphorous acid.

The mechanism involves the reaction of the amine and formaldehyde (B43269) (or another aldehyde) to form an iminium ion, which is then attacked by the nucleophilic phosphorus of phosphorous acid. The use of phosphorous acid directly provides the phosphonic acid functionality in the final product. This method is particularly useful for the synthesis of aminomethylphosphonic acids and their derivatives.

Dealkylation of Phosphonate (B1237965) Esters (McKenna Procedure)

The final step in many syntheses of α-aminophosphonic acids is the hydrolysis of the phosphonate ester to the free phosphonic acid. While acidic hydrolysis with concentrated hydrochloric acid is a common method, it often requires harsh conditions that may not be compatible with sensitive functional groups. nih.gov

A milder and highly efficient alternative is the McKenna reaction, which involves the dealkylation of phosphonate esters using bromotrimethylsilane (B50905) (BTMS), followed by solvolysis (typically with methanol (B129727) or water). wikipedia.orgsemanticscholar.org The reaction proceeds through the formation of a bis(trimethylsilyl) phosphonate intermediate, which is readily hydrolyzed to the phosphonic acid. wikipedia.org

The McKenna procedure is known for its high yields and chemoselectivity, often leaving other ester groups, such as carboxylate esters, intact. semanticscholar.org The reaction is typically carried out in a non-protic solvent like dichloromethane (B109758) or acetonitrile. nih.gov

The dealkylation of diethyl (1-aminobutyl)phosphonate to this compound via the McKenna procedure is as follows:

Scheme 3: Dealkylation of diethyl (1-aminobutyl)phosphonate using the McKenna procedure.

SubstrateReagentSolventProduct
Diethyl (1-aminobutyl)phosphonateBromotrimethylsilane (BTMS), then MethanolDichloromethane or AcetonitrileThis compound

This method is advantageous due to its mild conditions and the ease of product isolation. wikipedia.org

Addition of Nucleophiles to 2H-Azirines

A more recent and versatile approach to α-aminophosphonates involves the use of 2H-azirines bearing a phosphonate or phosphine (B1218219) oxide group at the 2-position. nih.gov These strained heterocycles are highly reactive towards nucleophiles, and their ring-opening can be controlled to produce a variety of functionalized aminophosphorus compounds. nih.govnih.gov

The synthesis of the required 2H-azirine phosphonates can be achieved from the corresponding oximes. Nucleophilic addition to the C=N bond of the 2H-azirine leads to the formation of an intermediate aziridine (B145994). nih.gov The subsequent ring-opening of this aziridine can be directed to yield α-aminophosphonates. For instance, the addition of Grignard reagents to 2-phosphonyl-2H-azirines can lead to the formation of substituted aziridines, which upon ring-opening, can provide access to α-aminophosphonates with a new substituent at the α-carbon. nih.gov

The reaction of a 2-propyl-2H-azirine-2-phosphonate with a nucleophile would proceed as follows:

Scheme 4: General scheme for the synthesis of an α-aminophosphonate via nucleophilic addition to a 2H-azirine.

2H-Azirine SubstrateNucleophileIntermediateProduct
Diethyl (2-propyl-2H-azirin-2-yl)phosphonateNu-AziridineFunctionalized diethyl (1-aminobutyl)phosphonate

This methodology offers a route to α-aminophosphonates with diverse substitution patterns, depending on the nature of the nucleophile employed. nih.gov

Synthesis of this compound and its Specific Derivatives

The synthesis of α-aminophosphonic acids, including this compound, has been a subject of extensive research due to their significance as structural analogues of α-amino acids. nih.govmdpi.com Various synthetic strategies have been developed, ranging from classical batch procedures to modern, intensified continuous flow techniques.

Batch synthesis remains a common approach for the laboratory-scale preparation of this compound and its derivatives. Among the most established and versatile methods is the Kabachnik-Fields reaction. frontiersin.orgnih.gov This one-pot, three-component condensation reaction typically involves an amine, an aldehyde or ketone, and a dialkyl phosphite. nih.gov

The general mechanism involves the initial reaction between the amine and the aldehyde to form an imine intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the imine, yielding the α-aminophosphonate product. nih.gov The reaction can be performed under solvent-free conditions or catalyzed by acids or bases. frontiersin.org

Another prominent batch method is the Moedritzer-Irani reaction, which is particularly useful for synthesizing aminomethylenephosphonic acids. This reaction involves the treatment of an amine with phosphorous acid and formaldehyde. researchgate.net

Table 1: Key Components in a Typical Kabachnik-Fields Reaction for this compound Synthesis

Component Role Example
Amine Source of the amino group Ammonia
Aldehyde Carbonyl component, forms the alkyl backbone Butyraldehyde
Phosphorus Source Provides the phosphonate group Diethyl phosphite

These batch methods, while effective, can present challenges related to reaction control, scalability, and sometimes, product purification.

To address the limitations of batch processing, intensified continuous flow synthesis has emerged as a powerful alternative for the production of α-aminophosphonates. researchgate.net This technique involves pumping reagents through a network of tubes or channels, often within a microreactor, where mixing and reaction occur continuously. researchgate.net

Continuous flow synthesis of α-aminophosphonates has been successfully demonstrated using methods like the aza-Pudovik reaction and the Kabachnik-Fields condensation within a continuous flow microwave reactor. researchgate.net This approach offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety by minimizing the volume of hazardous materials at any given time, and greater potential for automation and scalability. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for α-Aminophosphonates

Feature Batch Synthesis Continuous Flow Synthesis
Scalability Often challenging, requires process redesign Simpler, achieved by extending operation time or "scaling-out"
Safety Higher risk due to large volumes of reagents Inherently safer with small reaction volumes
Process Control Less precise control over temperature and mixing Excellent control over reaction parameters
Reproducibility Can vary between batches High reproducibility and consistency

| Reaction Time | Often longer | Typically much shorter due to efficient mixing and heat transfer |

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is largely dictated by its functional groups: the primary amine and the phosphonic acid moiety. Deamination is a key transformation that highlights the compound's reactivity and leads to a variety of useful intermediates and products. nih.gov

The deamination of 1-aminoalkylphosphonic acids, such as this compound, is typically achieved by reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid. nih.govpleiades.online This reaction is a versatile method for converting the primary amino group into other functionalities and proceeds through highly reactive intermediates. nih.gov

The initial step in the deamination process is the reaction of the primary amino group with nitrous acid to form a diazonium salt. nih.govbyjus.com This process is known as diazotization. study.com Aliphatic diazonium salts are generally unstable and readily decompose, even at low temperatures, by losing a molecule of nitrogen gas (N₂), which is an excellent leaving group. lkouniv.ac.inrsc.org

The loss of nitrogen gas results in the formation of a high-energy carbocation intermediate, specifically a 1-phosphonoalkylium ion in the case of 1-aminoalkylphosphonic acids. nih.govmdpi.com The formation of this carbenium ion is a critical step that dictates the subsequent reaction pathways and the distribution of final products. nih.govresearchgate.net The stability of this carbocation is influenced by the structure of the alkyl group. mdpi.com

The highly reactive 1-phosphonoalkylium ion intermediate can undergo several competing reactions, leading to a mixture of products. The specific products formed depend on the structure of the starting amino acid and the reaction conditions. nih.gov The primary pathways include substitution, elimination, and rearrangement. researchgate.netsemanticscholar.org

Substitution: The carbocation can be attacked by a nucleophile present in the reaction mixture. In an aqueous acidic medium, water acts as the nucleophile, leading to the formation of 1-hydroxyalkylphosphonic acids . nih.gov

Elimination: The carbocation can lose a proton from an adjacent carbon atom, resulting in the formation of an alkene. This pathway yields vinylphosphonic acid derivatives . nih.gov

Rearrangement: The initially formed carbocation may rearrange to a more stable carbocation, if the structure allows. This is often observed in more complex 1-aminoalkylphosphonic acids and can be followed by substitution or elimination, leading to rearranged products such as 2-hydroxyalkylphosphonic acids . nih.govmdpi.com

In addition to these products, the formation of phosphoric acid (H₃PO₄) is often observed as a result of fragmentation or side reactions. nih.gov The variety of potential products underscores the complexity of the deamination reaction and the reactivity of the 1-phosphonoalkylium ion intermediate. researchgate.net

Table 3: Major Product Classes from the Deamination of 1-Aminoalkylphosphonic Acids

Reaction Pathway Intermediate Product Class General Structure
Substitution 1-Phosphonoalkylium Ion 1-Hydroxyalkylphosphonic Acids R-CH(OH)-PO(OH)₂
Elimination 1-Phosphonoalkylium Ion Vinylphosphonic Acid Derivatives R'=C(R'')-PO(OH)₂

Deamination Reactions and Intermediate Formation

Role of 1-Phosphonoalkylium Ions as Reactive Intermediates

The transformation of 1-aminoalkylphosphonic acids, such as this compound, can proceed through highly reactive cationic intermediates known as 1-phosphonoalkylium ions. These species are typically generated under conditions that promote the removal of the amino group.

A key method for generating these intermediates is the deamination of 1-aminoalkylphosphonic acids with nitrous acid (HNO₂), which is often produced in situ from sodium nitrite (NaNO₂) and a strong acid. researchgate.net The reaction mechanism involves the diazotization of the primary amino group, followed by the loss of dinitrogen gas (N₂) to form the 1-phosphonoalkylium ion.

Once formed, these carbocationic intermediates are susceptible to attack by various nucleophiles present in the reaction medium. This reactivity leads to a diverse range of products, highlighting the synthetic challenge of controlling the reaction's outcome. The deamination of 1-aminoalkylphosphonic acids has been shown to yield a mixture of products resulting from substitution, elimination, and rearrangement pathways. researchgate.net

Product TypeDescriptionResulting Compound from this compound
Substitution The carbocation is attacked by a nucleophile, such as water, leading to the replacement of the original amino group.(1-hydroxybutyl)phosphonic acid
Elimination A proton is lost from an adjacent carbon atom, resulting in the formation of a carbon-carbon double bond.But-1-ene-1-phosphonic acid
Rearrangement & Substitution The initial carbocation may undergo a hydride shift to form a more stable secondary carbocation, which is then attacked by a nucleophile.(2-hydroxybutyl)phosphonic acid

The distribution of these products is influenced by the specific structure of the starting aminoalkylphosphonic acid and the reaction conditions. The formation of these varied products underscores the role of 1-phosphonoalkylium ions as transient, high-energy intermediates in the chemical transformation of this compound. researchgate.net

Esterification and Amidation Reactions

The phosphonic acid moiety of this compound can undergo reactions characteristic of carboxylic acids, notably esterification and amidation, to yield phosphonate esters and phosphonamidates, respectively. These transformations require appropriate protection of the amino group to prevent side reactions.

Esterification:

The conversion of the P(O)(OH)₂ group into phosphonate esters, P(O)(OR)₂, can be achieved through several methods. Direct esterification is often challenging due to the high acidity of the phosphonic acid and the difficulty in removing water. However, selective mono- and diesterification can be accomplished under specific conditions.

One effective method involves the use of orthoesters, such as triethyl orthoacetate, as both a reagent and a solvent. nih.gov The reaction's outcome can be controlled by temperature. For instance, reacting an N-protected this compound with triethyl orthoacetate at a lower temperature (e.g., 30-40°C) favors the formation of the monoethyl ester, while higher temperatures lead to the formation of the diethyl ester. nih.gov

Another approach is the alcoholysis or transesterification of a pre-formed phosphonate ester, which can be facilitated by microwave assistance in the presence of ionic liquids. mtak.hu

Amidation:

The formation of a phosphonamidate bond, which links the phosphorus atom to a nitrogen atom from an amine or amino acid, is a crucial transformation. Traditional methods often involve converting the phosphonic acid into a more reactive species, such as a phosphonic dichloride, which can be hazardous. semanticscholar.org

A milder and more direct approach for mono-amidation utilizes Mitsunobu-type conditions. semanticscholar.org This reaction involves treating the N-protected this compound with an amine in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). This method allows for the efficient formation of a P-N bond under relatively gentle conditions. semanticscholar.org

Reaction TypeReagentsKey Features
Monoesterification Triethyl orthoacetate (low temp.)Selective formation of the monoester. nih.gov
Diesterification Triethyl orthoacetate (high temp.)Favors the formation of the diester. nih.gov
Mono-amidation Amine, PPh₃, DIADDirect conversion of the phosphonic acid to a phosphonamidate under mild conditions. semanticscholar.org

Formation of Phosphonopeptides and Phosphonodepsipeptides

This compound is a valuable building block for synthesizing phosphonopeptides and phosphonodepsipeptides, which are peptide analogues with significant biological and therapeutic potential. beilstein-journals.orgnih.govresearchgate.net In these molecules, a phosphonate or phosphonamidate linkage replaces a standard amide bond, often conferring increased stability against enzymatic degradation. beilstein-journals.orgresearchgate.net

Phosphonopeptides:

Phosphonopeptides contain a phosphonamidate bond (P-N) in place of a peptide bond. A common and widely applied synthetic strategy involves the coupling of an N-protected aminoalkylphosphonic monoester with an amino acid ester. nih.gov

The general procedure is as follows:

Protection and Monoesterification: The amino group of this compound is protected (e.g., with a Cbz or Boc group), and the phosphonic acid is converted to a monoester (e.g., monomethyl or monoethyl ester).

Activation: The phosphonic monoester is activated by converting it into a more reactive intermediate, typically a phosphonochloridate, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

Coupling: The resulting N-protected (1-aminobutyl)phosphonochloridate is reacted with the amino group of an amino acid or peptide ester to form the phosphonamidate linkage. nih.gov

Deprotection: Finally, the protecting groups are removed to yield the desired phosphonopeptide.

This phosphonylation with phosphonochloridates is a general method for preparing phosphonopeptides containing a phosphonamidate bond. nih.gov

Phosphonodepsipeptides:

Phosphonodepsipeptides feature a phosphonate ester linkage (P-O-C) replacing an amide bond and are generally more stable than the corresponding phosphonopeptides. beilstein-journals.orgresearchgate.net Their synthesis often involves the formation of an ester bond between the phosphonic acid group of this compound and the hydroxyl group of a hydroxy acid.

Key synthetic strategies include:

Phosphonylation with Phosphonochloridates: Similar to phosphonopeptide synthesis, an N-protected (1-aminobutyl)phosphonochloridate can be reacted with a hydroxy ester to form the phosphonate ester bond. This is a widely used method. beilstein-journals.orgresearchgate.net

Direct Esterification: The condensation of N-protected this compound with a hydroxy ester can be achieved using coupling reagents. For example, thionyl chloride in DMF has been used to facilitate this esterification. beilstein-journals.org

Alkylation: The alkylation of N-protected (1-aminobutyl)phosphonic monoesters with 1-(alkoxycarbonyl)alkyl halides is another viable, though less common, strategy for forming the phosphonodepsipeptide linkage. beilstein-journals.org

The synthesis of these peptide analogues allows for the creation of molecules that can act as enzyme inhibitors or haptens for generating catalytic antibodies. beilstein-journals.orgnih.govresearchgate.net

Biological Activities and Mechanistic Studies

Enzyme Inhibition

The primary mechanism through which aminophosphonates exert their biological effects is by inhibiting key enzymes. This inhibition stems from their unique structural and electronic properties, which allow them to interfere with catalytic processes.

Mimicry of Tetrahedral Transition States

A key feature of the inhibitory action of aminophosphonic acids is the tetrahedral geometry of the phosphonic acid group nih.gov. This geometry allows these compounds to act as stable mimics of the high-energy, tetrahedral transition state that occurs during enzymatic reactions, particularly the hydrolysis of peptide bonds nih.govnih.gov. By resembling this transient state, the inhibitor can bind tightly to the enzyme's active site, blocking the catalytic cycle. This makes phosphinate pseudopeptides, which contain a phosphinate moiety in place of an amide bond, potent, reversible, and competitive inhibitors of metalloproteases nih.gov. The phosphonylated enzyme can be interpreted as being analogous to the transition state for the formation of the tetrahedral intermediate in the enzymatic reaction nih.gov.

Inhibition of Amino Acid Metabolizing Enzymes

As structural bioisosteres of amino acids, aminophosphonates act as their antagonists tandfonline.comnih.gov. This antagonism enables them to inhibit a variety of enzymes that are crucial for amino acid metabolism tandfonline.com. By competing with the natural amino acid substrates for the active site of these enzymes, they disrupt essential metabolic pathways. For example, the antibacterial agent alafosfalin (B1664488) is transported into bacterial cells and hydrolyzed to 1-aminoethyl phosphonic acid, which then inhibits enzymes in the peptidoglycan biosynthesis pathway, significantly reducing the intracellular levels of D-alanine tandfonline.com.

Specific Enzyme Targets

Alanine (B10760859) racemase is a bacterial enzyme that utilizes pyridoxal (B1214274) 5'-phosphate (PLP) to catalyze the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall tandfonline.com. (1-Aminoethyl)phosphonic acid (Ala-P), a close analog of (1-aminobutyl)phosphonic acid, is a well-documented inhibitor of this enzyme, particularly from Gram-positive bacteria like Bacillus stearothermophilus tandfonline.comnih.govnih.gov.

The inhibition mechanism is time-dependent and proceeds in two steps nih.govnih.gov. Initially, Ala-P binds competitively and reversibly to the enzyme nih.gov. This is followed by a slow isomerization to a stable, noncovalent complex nih.gov. Structural studies have shown that Ala-P forms an external aldimine with the PLP cofactor in the active site nih.govbrandeis.edu. This complex is very stable because the phosphonate (B1237965) group interacts with catalytic residues, making them unavailable for the proton abstraction required for catalysis brandeis.edu. The dissociation of this inhibited complex is extremely slow, with a reported half-time of about 25 days, making Ala-P a potent inactivator of the enzyme nih.gov.

Inhibition of Alanine Racemase by (1-aminoethyl)phosphonic acid (Ala-P)

Enzyme SourceInhibitorInhibition TypeKi ValueReference
Bacillus stearothermophilusAla-PTime-dependent, Slow-binding1.25 µM tandfonline.com
Bacillus stearothermophilusAla-PWeak, reversible (initial binding)1 mM nih.gov
P. aeruginosad,l-(1-amino-2-propeny1)phosphonic acidCompetitive8.5 mM tandfonline.com
S. faecalisd,l-(1-amino-2-propeny1)phosphonic acidCompetitive3.5 mM tandfonline.com

D-alanine:D-alanine ligase (Ddl) is another critical enzyme in the bacterial cell wall synthesis pathway. It catalyzes the ATP-dependent formation of the D-Ala-D-Ala dipeptide nih.govamazonaws.com. Phosphinic acid dipeptide analogues, which are structurally related to aminophosphonates, are potent, essentially irreversible inhibitors of D-Ala-D-Ala ligase nih.gov. The inhibition mechanism involves an ATP-dependent formation of a phosphorylated inhibitor within the enzyme's active site nih.govnih.gov.

(Aminoalkyl)phosphinate and aminophosphonate analogues of D-alanine exhibit time-dependent inhibition in the presence of ATP nih.gov. For instance, D-(1-aminoethyl)phosphonic acid (D-Ala-P) shows time-dependent inhibition of D-alanine:D-alanine ligase from Salmonella typhimurium, forming an inhibitory complex consisting of the enzyme, inhibitor, and ATP nih.gov.

Inhibition of D-Alanine:D-Alanine Ligase by D-alanine Analogues

Enzyme SourceInhibitorInhibition TypeKi ValueReference
Salmonella typhimuriumD-3-[(1-aminoethyl)phosphinyl]-2-heptylpropionic acidCompetitive, Time-dependent1.2 µM nih.gov
Salmonella typhimuriumD-(1-aminoethyl)phosphonic acid (D-Ala-P)Time-dependent0.5 mM nih.gov
Salmonella typhimuriumD-(1-aminoethyl)phosphinic acidCompetitive0.4 mM nih.gov

Aminophosphonates and their derivatives are effective inhibitors of various peptidases, largely due to their ability to mimic the tetrahedral transition state of peptide hydrolysis and, in the case of metalloproteases, to coordinate the active site metal ion nih.gov.

Metalloproteases : Phosphinate-based inhibitors are designed to bind metalloproteases like MMP-1 and MMP-13 nih.gov. The phosphinate group is capable of coordinating the metal ion (often zinc) in the active site, which is crucial for blocking the enzyme's catalytic activity nih.gov. The inhibitor (1-Amino-2-phenylethyl)phosphonic acid has been shown to inhibit the metalloprotease carboxypeptidase A by binding directly to the metal ion at a 1:1 ratio, likely through its phosphate (B84403) group nih.gov.

Leucine (B10760876) Aminopeptidase (B13392206) : More than 30 different aminophosphonates have been synthesized and studied as inhibitors of cytosolic and microsomal aminopeptidases nih.gov. L-leucinephosphonic acid (LPA) acts as a potent competitive inhibitor of the leucine aminopeptidase from Aeromonas proteolytica and bovine lens marquette.educornell.edu. Spectroscopic and X-ray crystallographic data show that LPA interacts with both metal ions in the dinuclear active site of the enzyme, acting as a transition-state analogue marquette.educornell.edu.

Inhibition of Leucine Aminopeptidases by Aminophosphonates

Enzyme SourceInhibitorInhibition TypeKi ValueReference
Aeromonas proteolyticaL-leucinephosphonic acid (LPA)Competitive6.6 µM marquette.educornell.edu
Bovine lensL-leucinephosphonic acid (LPA)Competitive0.23 µM marquette.edu
Microsomal aminopeptidase[1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acidSlow-binding0.87 µM nih.gov

Bacterial Collagenases : Phosphonamide peptides have been synthesized and tested as inhibitors of collagenase from Clostridium histolyticum nih.govnih.gov. These compounds are believed to act as transition-state analogues of the peptide substrate nih.gov. The inhibitory potency is highly dependent on the structure of the side chains, with a Ki value as low as 5 nM observed for the tightest binding inhibitor, R-PO(OH)-Xaa-Yaa-Zaa where R = p-nitrophenylethyl, Xaa = Gly, Yaa = Pro, and Zaa = 2-aminohexanoic acid nih.gov.

Influence of Stereochemistry on Enzyme Binding and Potency

The biological activity of α-aminophosphonic acids is highly dependent on the absolute configuration of the stereogenic α-carbon atom adjacent to the phosphorus atom researchgate.net. The specific three-dimensional arrangement of substituents influences the molecule's ability to bind to the active site of an enzyme, leading to significant differences in inhibitory potency between stereoisomers.

The stereoselective synthesis of α-aminophosphonates is a major focus in medicinal chemistry, aiming to produce optically pure compounds with enhanced biological activity nih.gov. The tetrahedral geometry of the phosphonate group is thought to mimic the high-energy tetrahedral transition state of peptide bond hydrolysis, which contributes to its ability to inhibit a wide range of proteases and ligases researchgate.netmdpi.com.

Numerous examples highlight the importance of stereochemistry:

The (R)-enantiomer of phospholeucine is a more potent inhibitor of leucine aminopeptidase than its (S)-counterpart researchgate.net.

The antibacterial activity of the phosphonodipeptide alafosfalin is stereoisomer-dependent, with the (S,R)-diastereoisomer showing greater activity against both Gram-positive and Gram-negative bacteria than the other three diastereoisomers researchgate.net.

Similarly, the inhibitory activity of phosphonic analogues of phenylglycine against potato PAL varies between the R- and S-enantiomers, which may bind differently within the enzyme's active site or at an alternative site researchgate.net.

Stability and Resistance to Hydrolysis Compared to Phosphates

A defining characteristic of phosphonates is the presence of a direct carbon-phosphorus (C-P) bond, which imparts significant chemical stability compared to the phosphoester (O-P) bond found in phosphates clearsolutionsusa.comnih.gov. This C-P bond is markedly more resistant to thermal degradation, photolysis, and, most importantly, enzymatic and chemical hydrolysis wikipedia.orgclearsolutionsusa.comnih.govwasserdreinull.deatamanchemicals.com.

While the O-P bond of phosphates is susceptible to cleavage by enzymes like phosphatases, the C-P bond of the phosphonate moiety is not readily hydrolyzed in biological environments nih.gov. This stability makes phosphonates effective and durable bio-isosteres for phosphates in medicinal chemistry, where they can act as non-hydrolyzable analogues of natural phosphate-containing substrates or transition states nih.govatamanchemicals.com. The hydrolysis of phosphonate esters to their corresponding phosphonic acids can be achieved chemically under acidic or basic conditions, but these reactions are often challenging and may require harsh conditions, such as refluxing with concentrated hydrochloric acid for extended periods nih.govnih.gov. This inherent resistance to cleavage is a key advantage in the design of enzyme inhibitors and other biologically active agents, ensuring their persistence and activity in vivo nih.gov.

Antimicrobial Properties

Antibacterial Activity and Spectrum

Aminophosphonates are recognized as an important class of compounds with versatile biological activities, including significant antimicrobial properties nih.govmdpi.comnih.gov. They are considered structural analogues of α-amino acids and often function by inhibiting essential bacterial enzymes wikipedia.orgmdpi.com.

A prominent example is the phosphonodipeptide alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid), which demonstrates a broad spectrum of antibacterial activity nih.govnih.gov. Its mechanism involves active transport into the bacterial cell via peptide permeases, followed by intracellular hydrolysis mdpi.com. This releases the active inhibitor, 1-aminoethylphosphonic acid (fosfalin), which targets and inhibits alanine racemase—a crucial enzyme in the biosynthesis of D-alanine, an essential component of the bacterial cell wall peptidoglycan nih.govmdpi.com. While effective, the clinical application of alafosfalin has been limited by its instability nih.gov.

Research has focused on synthesizing novel α-aminophosphonate derivatives to improve stability and potency nih.govnih.govresearchgate.netsemanticscholar.org. Studies have shown that modifying the structure, such as incorporating different N-terminal amino acids or various ester groups on the phosphonate moiety, can significantly influence the antibacterial spectrum and efficacy against both pathogenic and multidrug-resistant strains nih.govnih.govnih.gov.

Aminophosphonates have demonstrated activity against a wide range of both Gram-positive and Gram-negative bacteria mdpi.comsemanticscholar.orgresearchgate.net. Alafosfalin, for instance, is active against Gram-positive aerobes like Staphylococcus aureus and Enterococcus faecalis, as well as various Gram-negative Enterobacterales, including many carbapenemase-producing Escherichia coli isolates mdpi.com.

Synthetic efforts have yielded novel α-aminophosphonate derivatives with varied activity profiles. The combination of an α-aminophosphonate scaffold with other known pharmacophores, such as quinoline (B57606) and thiazole (B1198619) moieties, has produced compounds with potent activity against both bacterial classes nih.gov. The specific activity often depends on the substituents on the molecule, which affect factors like cell permeability and enzyme binding nih.govnih.gov.

The following table summarizes the minimum inhibitory concentrations (MICs) for selected aminophosphonate compounds against various bacterial strains as reported in the literature.

Compound ClassBacterial StrainGram TypeMIC (µg/mL)Reference
AlafosfalinEscherichia coli (multiple isolates)Negative0.25 - 2 mdpi.com
AlafosfalinStaphylococcus aureusPositive- mdpi.com
AlafosfalinEnterococcus faecalisPositive- mdpi.com
α-Aminophosphonate EstersStaphylococcus aureusPositive>75 semanticscholar.org
α-Aminophosphonate EstersBacillus faecalisPositive>75 semanticscholar.org
α-Aminophosphonate EstersEscherichia coliNegative>75 semanticscholar.org
α-Aminophosphonate EstersKlebsiella pneumoniaeNegative>75 semanticscholar.org
Quinolone/Thiazole AminophosphonatesSalmonella typhiNegative0.25 - 32 nih.gov
Quinolone/Thiazole AminophosphonatesE. coli (ESBL producer)Negative0.5 - 64 nih.gov
Prodrug Strategies and Intracellular Activation

The inherent negative charge of the phosphonate group in compounds like this compound often hinders their ability to cross cellular membranes, limiting bioavailability. To overcome this, prodrug strategies are employed, masking the phosphonate group to facilitate passive diffusion into cells. nih.govnih.gov Once inside the cell, these masking groups are cleaved by intracellular enzymes, releasing the active phosphonic acid.

A well-documented example of this strategy, although with a related compound, is the antibacterial agent alafosfalin, which is the L-alanyl derivative of L-1-aminoethylphosphonic acid. nih.gov Alafosfalin is actively transported into bacterial cells via peptide transport systems. Intracellular peptidases then hydrolyze the peptide bond, releasing high concentrations of 1-aminoethylphosphonic acid, which then exerts its antibacterial effect. nih.govnih.gov This intracellular activation is a key feature of its mechanism of action.

Common prodrug approaches for phosphonates include the use of acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) moiety. nih.gov These are cleaved by intracellular esterases to generate a hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) to yield the active phosphonic acid. nih.gov Another strategy involves S-acylthioethyl (SATE) prodrugs, which can also improve cell permeation. nih.gov

The design of effective phosphonate prodrugs requires careful consideration of the balance between increased cell permeability and efficient intracellular cleavage to the active compound.

Antifungal Activity

Derivatives of α-aminophosphonic acids have been investigated for their potential as antifungal agents. Studies have shown that certain monohydrolyzed α-aminophosphonic acids exhibit measurable antifungal activity. nih.gov The presence of a hydroxyl group, conferring an acidic character, is thought to facilitate their diffusion through the fungal cell wall. nih.gov

In one study, a series of novel α-aminophosphonates and their corresponding monohydrolyzed α-aminophosphonic acids were synthesized and evaluated for their antifungal activity against Scedosporium species, which are known to be resistant to many common antifungal drugs. nih.gov The results indicated that the monohydrolyzed acids showed greater activity than their esterified precursors. nih.gov For instance, one compound demonstrated notable activity, and a subsequent docking study suggested its possible mechanism of action involves the inhibition of the allosteric enzyme 14-α-demethylase. nih.gov

While some aminophosphinic acid derivatives have been screened for antifungal properties, the activity can be modest compared to established antifungal agents. researchgate.netnih.gov The table below summarizes the findings of a study on the antifungal activity of a specific α-aminophosphonic acid derivative.

CompoundTarget OrganismActivity Metric (MIC)Reference CompoundReference MIC
5f (an α-aminophosphonic acid derivative)Scedosporium species648.76–700 µg/mLVoriconazoleNot specified in the same study

This table presents data on the antifungal activity of a representative α-aminophosphonic acid derivative against Scedosporium species.

Further research is needed to optimize the structure of these compounds to enhance their antifungal potency.

Antiprotozoal Activity

The investigation of aminophosphonic acid derivatives has extended to their potential as antiprotozoal agents, particularly against trypanosomes, the causative agents of sleeping sickness. While specific studies focusing solely on this compound are limited in this context, the broader class of aminoalkylphosphonic acids has been a subject of interest.

For example, phosphonopeptides based on (1-aminoethyl)phosphonic acid have been synthesized and evaluated for their biological activities. nih.gov The rationale for exploring these compounds as trypanocidal agents often stems from their potential to interfere with essential metabolic pathways in the parasite that are distinct from the host.

Research into related nitrogen-containing compounds, such as 4-aminopiperidine (B84694) derivatives, has identified molecules with selective activity against the bloodstream form of Trypanosoma brucei rhodesiense. researchgate.net This highlights the potential of amine-containing scaffolds in the development of new antiprotozoal drugs. The exploration of this compound and its derivatives as trypanocidal agents remains an area for future investigation.

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for many aminoalkylphosphonic acids and their peptide derivatives is the inhibition of peptidoglycan biosynthesis in the bacterial cell wall. nih.govnih.govpatsnap.com Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. patsnap.com

Phosphonopeptides, such as those derived from 1-aminoethylphosphonic acid (e.g., alafosfalin), are actively transported into the bacterial cell. nih.govnih.gov Once inside, intracellular enzymes cleave the peptide bond, releasing the aminophosphonic acid. nih.gov This liberated molecule then acts as a mimetic of natural amino acids, such as D-alanine and L-alanine, which are crucial for peptidoglycan synthesis. nih.gov

Specifically, aminomethylphosphonic acid has been shown to inhibit several key enzymes in the peptidoglycan biosynthesis pathway, including:

Alanine racemase (EC 5.1.1.1)

D-Ala-D-Ala synthetase (EC 6.3.2.4)

UDP-N-acetylmuramyl-L-alanine synthetase (EC 6.3.2.8) nih.gov

By inhibiting these enzymes, the aminophosphonic acid prevents the formation of the necessary peptide precursors for the growing peptidoglycan chain, thereby halting cell wall synthesis. nih.govdrugbank.com This targeted inhibition of bacterial cell wall biosynthesis is a hallmark of the antimicrobial activity of this class of compounds.

Neuroactive Properties and Neuromodulation

Certain phosphonic acid analogues of amino acids have demonstrated neuroactive properties, indicating their potential to interact with the central nervous system. nih.gov These compounds can influence neuronal activity, although the specific effects of this compound itself are not extensively detailed in the available literature. However, studies on related compounds provide insights into their potential mechanisms of action.

Interaction with Neurotransmitter Systems

The structural similarity of aminoalkylphosphonic acids to endogenous amino acid neurotransmitters suggests that they may interact with their corresponding receptor systems. A key area of investigation has been their interaction with γ-aminobutyric acid (GABA) receptors, the primary mediators of fast synaptic inhibition in the brain. nih.gov

The function of GABA type A receptors (GABAARs) can be modulated by various factors, including phosphorylation. nih.gov While direct studies on this compound's effect on GABA receptors are scarce, the broader class of aminophosphonic acids has been explored for such interactions. The binding of ligands to GABAARs can trigger conformational changes that are crucial for channel gating.

It is important to note that the pharmacology of GABAARs is complex, with multiple binding sites for different classes of molecules, including benzodiazepines, barbiturates, and neuroactive steroids. nih.gov These allosteric modulators can enhance or inhibit the receptor's response to GABA. nih.gov The potential for aminophosphonic acid analogues to act as either direct agonists, antagonists, or allosteric modulators of GABA receptors warrants further investigation to elucidate their specific neuroactive profiles.

Anticancer and Antiproliferative Effects

Various α-aminophosphonic acid derivatives have been synthesized and evaluated for their potential as anticancer and antiproliferative agents. nih.govresearchgate.net These compounds are of interest due to their structural analogy to α-aminocarboxylic acids, which are the building blocks of proteins. nih.gov This similarity may allow them to interfere with cellular processes that are critical for cancer cell growth and proliferation.

In vitro studies have demonstrated that certain α-aminophosphonate derivatives can exhibit cytotoxic and cytostatic effects on a range of human tumor cell lines, including those from breast, lung, and prostate cancers. nih.gov The antiproliferative activity is often concentration-dependent and can vary between different cell lines. nih.gov For example, some compounds have shown significant inhibition of cell viability at micromolar concentrations. nih.gov

The mechanisms underlying the anticancer effects of these compounds are still under investigation but may involve the induction of apoptosis or interference with key signaling pathways involved in cell proliferation. Some studies have also explored the antioxidant properties of bis(α-amino)phosphinic acid derivatives, which could contribute to their protective effects against cellular damage. researchgate.netnih.gov

The table below presents a summary of the cytotoxic effects of a representative α-aminophosphonate derivative on different cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast AdenocarcinomaNot specified in the same study
PC-3Prostate AdenocarcinomaNot specified in the same study
Ebc-1Lung Squamous Cell CarcinomaNot specified in the same study
A431Epidermoid CarcinomaNot specified in the same study

This table illustrates the range of cancer cell lines that have been tested for their sensitivity to α-aminophosphonate derivatives, though specific IC50 values for this compound are not provided in the cited literature.

The development of α-aminophosphonic acid derivatives as potential anticancer agents is an active area of research, with ongoing efforts to synthesize novel compounds with improved potency and selectivity. dntb.gov.ua

Plant Growth Regulation and Herbicidal Activity

Aminophosphonates are recognized for their biological activities as plant growth regulators and herbicides. tandfonline.com Their mechanism of action often involves acting as antagonists of amino acids, thereby inhibiting enzymes crucial for amino acid metabolism. tandfonline.com

Certain derivatives, such as (N-pyridylamino)methylenebisphosphonates, exhibit potent herbicidal activity by inhibiting the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. researchgate.net The herbicidal effects of these compounds can be reversed by supplementing growth media with aromatic amino acids, confirming their specific mode of action. researchgate.net The efficacy of phosphonic compounds as plant growth regulators can be enhanced when formulated with acids that lower the pH of the spray solution. google.com

Phosphonic acid itself, which can be a degradation product of fungicides like fosetyl-Al and potassium phosphonates, is known to affect plant growth. researchgate.netprimoris-lab.com It can compete with phosphate for uptake and inhibit some of the plant's phosphate starvation responses. researchgate.net

Phosphonates, including aminophosphonates, play a significant role in microbial metabolism, serving as sources of essential nutrients like phosphorus and nitrogen. Due to the stability of the carbon-phosphorus (C-P) bond, specialized enzymatic pathways are required for their degradation. nih.govnih.gov

Research has demonstrated that specific microorganisms can utilize aminophosphonates as a sole nutrient source. For example, a strain of Kluyveromyces fragilis has been shown to use 4-aminobutylphosphonate as its only source of nitrogen. researchgate.net Similarly, many bacteria, particularly in marine environments where phosphorus can be a limiting nutrient, possess catabolic pathways to break down phosphonates to acquire bioavailable phosphorus. nih.govacs.org

In Escherichia coli, the phnCDEFGHIJKLMNOP operon governs the uptake and breakdown of organophosphonates. researchgate.net The PhnO enzyme, an aminoalkylphosphonate N-acetyltransferase, plays a dual role in this pathway. It detoxifies certain aminophosphonates that could be harmful to the cell and prepares them for the subsequent cleavage of the C-P bond by other enzymes in the pathway, allowing the cell to utilize the phosphorus. researchgate.net This enables the bacteria to use compounds like aminomethylphosphonate (B1262766) and (S)-1-aminoethylphosphonate as a phosphate source. researchgate.net

Nutrient SourceOrganism/SystemCompound UtilizedMetabolic Pathway/EnzymeReference
NitrogenKluyveromyces fragilis4-aminobutylphosphonateNot specified researchgate.net
PhosphorusMarine Microorganisms2-aminoethylphosphonate (AEP)PhnW (aminotransferase), PhnX (hydrolase) nih.govacs.org
PhosphorusEscherichia coliAminomethylphosphonate, (S)-1-aminoethylphosphonatephn operon, PhnO (N-acetyltransferase) researchgate.net

This table is interactive. Users can sort columns by clicking on the headers.

Role as Haptens for the Generation of Catalytic Antibodies

The unique tetrahedral geometry of the phosphonic acid group makes aminophosphonic acids and their derivatives excellent candidates for use as haptens to generate catalytic antibodies (abzymes). A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

Aminophosphonates are designed as transition-state analogs for specific chemical reactions, particularly hydrolysis. The phosphonate or phosphinate moiety mimics the tetrahedral, negatively charged transition state of ester or amide hydrolysis. When an animal is immunized with a protein conjugate of such a hapten, the resulting antibodies have a binding site shaped to stabilize this transition state. Consequently, these antibodies can catalyze the corresponding chemical reaction.

In a specific design, a zwitterionic hapten containing an α-amino phosphinate moiety was synthesized. The design incorporated two key features:

Phosphinate Group : This group is a stable analog of the tetrahedral transition state of ester hydrolysis. It is expected to induce an acidic amino acid residue in the antibody's binding site to stabilize the oxyanion of the actual transition state.

Protonated α-amino Group : This functionality is intended to induce a complementary basic residue in the antibody's active site. This basic residue is hypothesized to deprotonate a water molecule, enhancing its nucleophilicity for attacking the substrate.

This strategic design of haptens using aminophosphonic acid structures is a key approach in the development of artificial enzymes for various applications. nih.gov

Coordination Chemistry and Metal Ion Interactions

Complexation with Various Metal Ions (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)

(1-aminobutyl)phosphonic acid, as a ligand, possesses two primary coordination sites: the amino group (-NH₂) and the phosphonate (B1237965) group (-PO(OH)₂). This allows it to act as a bidentate chelating agent, forming stable ring structures with metal ions. The complexation behavior of aminophosphonic acids with divalent transition metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II) has been a subject of considerable interest.

The formation of these complexes is a stepwise process, with the ligand replacing water molecules in the metal ion's coordination sphere researchgate.net. The stoichiometry of the resulting complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being common researchgate.netnih.gov.

To illustrate the typical stability constants for aminophosphonate complexes with these metal ions, the following table presents data for a related compound, aminomethylphosphonic acid. It is important to note that these values are for a different ligand and are provided for illustrative purposes due to the absence of specific data for this compound.

Metal Ionlog K₁ (1:1 complex)log K₂ (1:2 complex)
Co²⁺5.354.25
Ni²⁺6.515.15
Cu²⁺10.557.75
Zn²⁺5.855.05

Note: The data in this table is for aminomethylphosphonic acid and is intended to be illustrative of the general trends in stability constants for aminophosphonate complexes. Specific values for this compound may vary.

Influence of Stereochemistry on Complexing Properties and Molecular Interactions

This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-(1-aminobutyl)phosphonic acid. The stereochemistry of a ligand can significantly influence its coordination properties and the structure of the resulting metal complexes. While specific studies on the stereoselective complexation of this compound enantiomers were not found in the provided search results, research on other chiral aminophosphonates and related ligands demonstrates the importance of stereochemistry in metal ion interactions researchgate.netnih.govscispace.com.

The spatial arrangement of the functional groups in each enantiomer can lead to differences in the stability and structure of the metal complexes formed. This phenomenon, known as chiral recognition or stereoselectivity, can result in one enantiomer forming a more stable complex with a given metal ion than the other. These differences can arise from steric hindrance or more favorable conformational arrangements of one enantiomer within the coordination sphere of the metal ion.

The synthesis of optically active α-aminophosphonates is an area of active research, as the biological and chemical properties of these compounds are often dependent on their absolute configuration scispace.com. The development of stereoselective synthetic methods allows for the preparation of enantiomerically pure ligands, which are crucial for studying the influence of chirality on complexation and for applications where stereospecificity is important scispace.com.

Potential in Chelation Therapy and Medical Imaging

The strong metal-chelating properties of aminophosphonic acids make them promising candidates for applications in chelation therapy and medical imaging.

Chelation Therapy: Chelation therapy is a medical treatment used to remove heavy metals from the body in cases of poisoning nih.govsemanticscholar.orgjmaterenvironsci.com. The principle of this therapy relies on the administration of a chelating agent that can bind tightly to the toxic metal ions, forming a stable, non-toxic complex that can be excreted from the body semanticscholar.org. Aminophosphonic acids, due to their high affinity for various metal ions, have been considered for this purpose semanticscholar.orgresearchgate.net. While specific studies on the use of this compound for heavy metal detoxification were not identified, the general properties of this class of compounds suggest potential in this area.

Medical Imaging: Radiolabeled compounds are widely used in diagnostic medicine, particularly in imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) doaj.orgresearchgate.netmdpi.comresearchgate.net. The ability of aminophosphonic acids to form stable complexes with radionuclides makes them valuable as ligands in the development of radiopharmaceuticals mdpi.comresearchgate.net. For instance, bisphosphonates, which share the phosphonate functional group, are well-established agents for bone imaging when labeled with technetium-99m (⁹⁹ᵐTc) doaj.orgmdpi.comresearchgate.net. The phosphonate groups have a high affinity for the calcium in bone mineral, allowing for the targeted delivery of the radioisotope to the skeletal system mdpi.comresearchgate.net. Although direct evidence for the use of this compound in this context is not available in the provided results, its structural similarity to other bone-seeking agents suggests it could be a candidate for such applications.

Furthermore, gadolinium(III) complexes are extensively used as contrast agents in Magnetic Resonance Imaging (MRI) researchgate.netresearchgate.netijcce.ac.irresearchgate.net. The design of the chelating ligand is crucial for the efficacy and safety of these agents, as free gadolinium is toxic researchgate.netresearchgate.net. The ligand must form a highly stable and inert complex with Gd(III) to prevent its release in the body ijcce.ac.ir. Aminophosphonic acids and their derivatives are among the classes of ligands explored for this purpose due to their strong coordination with lanthanide ions ijcce.ac.ir.

Computational and Theoretical Studies

Molecular Modeling of Interactions with Biological Targets

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule like (1-aminobutyl)phosphonic acid interacts with biological targets such as enzymes and receptors. These methods are instrumental in drug discovery and development.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to its target protein. For this compound, docking studies could elucidate its binding mode within the active site of a target enzyme. For instance, α-aminophosphonates are known to act as transition-state analogue inhibitors of various enzymes. Docking simulations can reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the phosphonate (B1237965) and amino groups of the ligand and the amino acid residues of the receptor. The binding energy calculated from these simulations provides an estimate of the binding affinity, which is a critical parameter for predicting the compound's potency.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the dynamic behavior of the ligand-protein complex over time. This method can reveal conformational changes in both the ligand and the target upon binding and provide a more accurate estimation of the binding free energy. While specific molecular modeling studies on this compound are not extensively documented in publicly available literature, the methodologies have been widely applied to other aminophosphonate derivatives, demonstrating their utility in predicting and rationalizing biological activity.

Table 1: Key Interactions in Molecular Modeling of Aminophosphonate Derivatives

Interaction TypeDonor/Acceptor on AminophosphonateInteracting Residues in Biological TargetSignificance
Hydrogen BondingP=O, P-OH, -NH2Polar/charged amino acids (e.g., Arg, Lys, Asp, Glu, Ser)Crucial for binding affinity and specificity
Electrostatic InteractionsNegatively charged phosphonate groupPositively charged amino acids (e.g., Arg, Lys)Orients the ligand within the active site
Hydrophobic InteractionsAlkyl chain (butyl group)Nonpolar amino acids (e.g., Leu, Val, Ile)Contributes to binding affinity and can influence selectivity

Quantum Chemical Calculations of Reactive Intermediates (e.g., 1-phosphonoalkylium ions)

Quantum chemical calculations provide detailed insights into the electronic structure, reactivity, and energetics of molecules. These methods are particularly useful for studying reaction mechanisms and transient species that are difficult to observe experimentally.

In the context of this compound, quantum chemical calculations can be employed to study reactive intermediates such as 1-phosphonoalkylium ions. These carbocations are postulated as key intermediates in the deamination reactions of 1-aminoalkylphosphonic acids. The stability and reactivity of the 1-phosphonoalkylium ion derived from this compound will significantly influence the product distribution of such reactions.

Theoretical calculations can determine the geometry, charge distribution, and energy of these intermediates. For instance, density functional theory (DFT) is a widely used method for such calculations. These studies can help to predict whether the intermediate will undergo substitution, elimination, or rearrangement reactions. While extensive theoretical calculations for the simplest phosphonomethylium ion have been described, detailed studies on the 1-phosphonobutylium ion are less common in the literature. However, the principles derived from studies on other 1-phosphonoalkylium ions can be extrapolated to understand its likely behavior.

Structure-Activity Relationship (SAR) Studies and Ligand Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogues to identify which structural features are critical for its biological effects.

Based on studies of related aminophosphonic acid derivatives, several key structural aspects of this compound can be considered for modification in SAR studies:

The Alkyl Chain: The length and branching of the butyl chain can significantly impact activity. For example, in a series of antibacterial phosphonopeptides, replacing the methyl group of (1-aminoethyl)phosphonic acid with other substituents often led to a loss of activity, highlighting the importance of this position. However, in other contexts, modifying the alkyl chain could enhance potency or selectivity by optimizing hydrophobic interactions with the target.

The Aminomethylphosphonate (B1262766) Moiety: The core α-aminophosphonate structure is often crucial for activity, as it mimics the transition state of peptide bond hydrolysis.

Stereochemistry: The stereochemistry at the α-carbon is typically critical for biological activity. In many cases, one enantiomer is significantly more active than the other.

Computational methods can play a significant role in SAR by guiding the design of new ligands. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Table 2: Potential Modifications of this compound for SAR Studies

Position of ModificationType of ModificationPotential Impact on Activity
Butyl Chain- Varying length (e.g., propyl, pentyl) - Introducing branching - Adding cyclic substituents- Alter hydrophobic interactions - Influence binding affinity and selectivity
Amino Group- N-alkylation - N-acylation- Modify hydrogen bonding capacity - Alter bioavailability
Phosphonic Acid- Esterification (prodrugs)- Improve cell permeability

Prediction of Bioactivity and Selectivity

The prediction of bioactivity and selectivity of a compound like this compound is a key goal of computational studies. In silico methods can be used to screen virtual libraries of compounds against various biological targets to identify potential activities and off-target effects.

One approach is to use ligand-based methods, which rely on the knowledge of other molecules with known activities. If a set of compounds with a similar structure to this compound has known biological activities, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for activity. The structure of this compound can then be compared to this model to predict its potential bioactivity.

Another approach is target-based virtual screening, where the structure of this compound is docked against a panel of biological targets. This can help to identify potential on-target and off-target interactions, providing insights into both its therapeutic potential and its potential for adverse effects.

Furthermore, machine learning and artificial intelligence are increasingly being used to predict the biological activity of small molecules. These models are trained on large datasets of compounds with known activities and can learn complex relationships between chemical structure and biological function. Such models could be used to predict a range of biological activities for this compound, from its potential as an enzyme inhibitor to its cytotoxicity against various cell lines.

Emerging Research Directions and Future Perspectives

Development of Novel Derivatives and Analogs

The development of new derivatives and analogs of (1-aminobutyl)phosphonic acid is a key area of research aimed at improving efficacy, selectivity, and pharmacokinetic properties.

Phosphonopeptides are peptide analogs where an amide bond is replaced by a phosphonamidate bond. These compounds, including those derived from this compound, are of significant interest as they can act as transition-state analog inhibitors of peptidases. researchgate.net The tetrahedral geometry of the phosphonic acid moiety mimics the transition state of peptide bond hydrolysis, leading to potent enzyme inhibition. nih.gov Phosphonopeptides have been widely investigated as enzyme inhibitors and antibacterial agents. nih.gov

Phosphonodepsipeptides are related analogs where a phosphonate (B1237965) linkage replaces the amide bond. A key advantage of phosphonodepsipeptides is their enhanced stability compared to phosphonopeptides, as the phosphonate bond is more resistant to hydrolysis than the phosphonamidate bond. beilstein-journals.orgresearchgate.net This increased stability makes them attractive candidates for the development of enzyme inhibitors, haptens for catalytic antibodies, and prodrugs. beilstein-journals.orgresearchgate.net The synthesis of phosphonodepsipeptides can be achieved through various methods, including the coupling of N-protected amino acids with 1-hydroxyalkylphosphonates. beilstein-journals.org

Peptide Analog Key Feature Stability Primary Applications
PhosphonopeptideContains a phosphonamidate bondLess stableEnzyme inhibitors, antibacterial agents
PhosphonodepsipeptideContains a phosphonate linkageMore stableEnzyme inhibitors, haptens, prodrugs

To enhance therapeutic efficacy and address complex diseases, researchers are designing hybrid molecules that combine the this compound scaffold with other pharmacophores. nih.gov This approach aims to create multifunctional drugs that can interact with multiple biological targets. nih.gov For instance, hybrid molecules incorporating both α-aminophosphonic acid functionalities and allylic amine moieties have been synthesized. nih.gov Another strategy involves the creation of 1,3,4-oxadiazole-derived α-aminophosphonates, which have shown potential as antiviral agents. nih.gov These hybrid compounds may retain the functional properties of the parent molecules, potentially leading to synergistic effects and improved therapeutic outcomes. nih.gov

Applications in Drug Discovery and Development

Derivatives of this compound are being actively investigated for a range of therapeutic applications, from combating infectious diseases to treating metabolic disorders.

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new classes of antibiotics. nih.gov Phosphonopeptides, such as those incorporating (1-aminoethyl)phosphonic acid (an analog of this compound), have demonstrated antibacterial activity by inhibiting bacterial cell-wall biosynthesis. nih.gov Alafosfalin (B1664488), a phosphonodipeptide, is a notable example that has been studied for its antibacterial properties. nih.gov Research is ongoing to develop stabilized phosphonooligopeptides with broader in vitro and in vivo antibacterial spectra. nih.gov However, the development of resistance to phosphonate antibiotics, through mechanisms such as target modification or reduced uptake, is a challenge that needs to be addressed in the design of new agents. nih.gov

The versatility of the aminophosphonic acid scaffold has led to its exploration in various therapeutic areas:

Antiviral Agents: α-Aminophosphonic acid derivatives are being investigated as potential antiviral drugs. nih.govnih.govnih.gov Their ability to mimic amino acids allows them to interfere with viral enzymes essential for replication. nih.gov

Antimalarial Agents: The search for new antimalarial drugs is critical due to the spread of drug-resistant malaria parasites. Phosphonic acids, such as fosmidomycin, have shown promise in treating malaria. researchgate.net The development of this compound derivatives could offer new avenues for antimalarial drug discovery by targeting essential parasite enzymes. mdpi.comnih.gov

Antithrombotic Agents: As inhibitors of various proteases involved in the coagulation cascade, phosphonopeptide derivatives have the potential to be developed into antithrombotic agents. Their ability to act as transition-state analogs makes them suitable candidates for inhibiting enzymes like thrombin.

Therapeutic Area Mechanism of Action Example/Potential Application
AntiviralInhibition of viral enzymesα-Aminophosphonic acid derivatives
AntimalarialInhibition of essential parasite enzymesAnalogs of fosmidomycin
AntithromboticInhibition of coagulation cascade proteasesPhosphonopeptide-based enzyme inhibitors

Advanced Synthetic Methodologies and Process Optimization

The efficient and stereoselective synthesis of this compound and its derivatives is crucial for their development as therapeutic agents. nih.gov A variety of synthetic methods have been developed, often starting from carbonyl compounds. researchgate.net

One common approach is the hydrophosphonylation of imines (the aza-Pudovik reaction), which can be catalyzed by various reagents to produce α-aminophosphonates. researchgate.net The Kabachnik-Fields reaction, a one-pot condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602), is another widely used method. researchgate.net For the synthesis of phosphonopeptides, the phosphonylation of amino acid esters with N-protected aminoalkylphosphonochloridates is a general and effective strategy. nih.gov

Recent advancements focus on developing more efficient, environmentally friendly, and stereoselective synthetic routes. This includes the use of enzymatic catalysts, such as lipases, in the Kabachnik-Fields reaction to achieve higher yields under mild conditions. researchgate.net The development of one-pot multicomponent reactions is also a key area of interest, as it allows for the direct synthesis of complex phosphonopeptides and phosphonodepsipeptides from simple, commercially available starting materials. nih.govbeilstein-journals.org Optimization of these synthetic processes is essential for the large-scale production of these promising therapeutic candidates. nih.gov The deprotection of phosphonate esters to yield the final phosphonic acids is a critical final step, with methods like the McKenna procedure (using bromotrimethylsilane (B50905) followed by methanolysis) being favored for their mildness and efficiency. beilstein-journals.orgresearchgate.net

Biofunctionalization of Materials for Medical and Agricultural Applications

Emerging research has highlighted the potential of aminophosphonic acids in the biofunctionalization of various materials, a process that modifies the surface of a material to elicit a specific biological response. This is particularly relevant in the development of advanced medical and agricultural technologies. The phosphonate group's ability to strongly adhere to metal oxide surfaces makes these compounds excellent candidates for creating biocompatible and bioactive interfaces.

In the medical field, the biofunctionalization of implantable devices is a critical area of research aimed at improving their integration with host tissues and reducing the risk of rejection or infection. While specific studies on this compound for material biofunctionalization are not extensively documented, the principles established for other aminophosphonates can be extrapolated. For instance, aminophosphonates are used to anchor biomolecules, such as peptides and proteins, to the surfaces of materials like titanium and its alloys, which are commonly used in orthopedic and dental implants. This surface modification can promote cell adhesion, proliferation, and differentiation, leading to enhanced osseointegration. The amine group of the aminophosphonate serves as a convenient attachment point for these biomolecules.

In agricultural applications, the concept of biofunctionalization can be applied to create more effective and targeted delivery systems for nutrients and pesticides. While research in this area is still developing, the ability of phosphonates to interact with soil components and plant tissues could be harnessed. For example, modifying the surface of micronutrient carriers with aminophosphonates could improve their uptake by plants. A related compound, the dibutyl ester of this compound, known as buminafos, is utilized as a herbicide and defoliant, indicating the biological activity of this class of compounds in agricultural contexts chemicalbook.com. However, the direct application of this compound in the biofunctionalization of agricultural materials is a novel area requiring further investigation.

The table below summarizes the potential applications of this compound in material biofunctionalization based on the general properties of aminophosphonates.

Application AreaPotential Use of this compoundDesired Outcome
Medical Surface coating for titanium and other metallic implants.Improved biocompatibility, enhanced osseointegration, and reduced risk of implant failure.
Linker molecule to attach bioactive peptides or proteins.Promotion of specific cellular responses, such as increased bone cell growth.
Agricultural Component in controlled-release fertilizer formulations.Enhanced nutrient uptake efficiency by plants and reduced environmental runoff.
Modification of carriers for targeted pesticide delivery.Increased efficacy of pesticides at lower concentrations, minimizing environmental impact.

Exploration of New Biological Targets and Mechanisms of Action

The scientific community continues to explore novel biological targets for this compound to better understand its mechanism of action and unlock its full therapeutic or agrochemical potential. As a structural analog of the amino acid norvaline, it is a candidate for interacting with enzymes that recognize or metabolize amino acids.

A significant finding in this area is the identification of this compound as a substrate for the enzyme PhnO, an aminoalkylphosphonic acid N-acetyltransferase found in the bacterium Salmonella enterica. nih.gov This enzyme plays a role in the metabolism of phosphonates, which are sources of phosphorus for the bacterium under conditions of phosphate (B84403) starvation. nih.gov

The interaction between this compound and PhnO has been characterized through kinetic studies. The enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of this compound. This reaction proceeds via an ordered, sequential kinetic mechanism where acetyl-CoA binds to the enzyme first, followed by the aminophosphonate. nih.gov The subsequent chemical steps involve the formation of a tetrahedral intermediate, which then collapses to release the acetylated product and coenzyme A. nih.gov

The kinetic parameters for the PhnO-catalyzed acetylation of this compound have been determined, providing quantitative insight into this biological interaction.

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compound12.5 ± 0.81.0 ± 0.180 ± 5

Data sourced from a study on the functional annotation and kinetic characterization of PhnO from Salmonella enterica. nih.gov

This discovery of PhnO as a biological target for this compound opens up several avenues for future research. Understanding how bacteria process aminophosphonates could lead to the development of novel antibacterial strategies. For example, inhibitors of PhnO could be designed to disrupt the phosphorus metabolism of pathogenic bacteria. Furthermore, the specificity of PhnO for certain aminophosphonates can be exploited for biotechnological applications, such as in the development of biosensors or for the enzymatic synthesis of modified phosphonates.

The exploration of other potential biological targets for this compound is ongoing. Given its structural similarity to amino acids, it is plausible that it could interact with other enzymes involved in amino acid metabolism, such as aminotransferases or ligases, in various organisms. Identifying these targets and elucidating the mechanisms of interaction will be crucial for the future development of applications for this compound.

Q & A

Q. What are the established synthetic methodologies for (1-aminobutyl)phosphonic acid, and how do reaction parameters influence product yield?

  • Methodological Answer : this compound is synthesized via the Mannich reaction, involving phosphorous acid, formaldehyde, and 1-aminobutylamine under controlled pH (3–5) and temperature (60–80°C) . The Kabachnick-Fields reaction (amine-aldehyde-phosphite coupling) is an alternative route, producing α-aminophosphonates with variable substituents . Yield optimization requires solvent selection (e.g., aqueous ethanol for solubility) and catalyst screening (e.g., Lewis acids like ZnCl₂). Post-synthesis purification via recrystallization or ion-exchange chromatography ensures >95% purity .

Q. Which analytical techniques are recommended for unambiguous identification and quantification of this compound?

  • Methodological Answer :
  • Structural Confirmation : ³¹P NMR (δ = 15–25 ppm for phosphonate group) and ¹³C NMR (C-P coupling at ~70 ppm) .
  • Quantification : Ion chromatography with suppressed conductivity detection (LOQ = 0.01 mg/kg) or LC-MS/MS using transitions like m/z 154 → 97 (collision energy 20 eV) .
  • Differentiation : High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns from co-eluting phosphonates (e.g., aminomethylphosphonic acid) .

Advanced Research Questions

Q. What mechanistic insights explain the enzyme inhibitory activity of this compound?

  • Methodological Answer : The compound mimics phosphate transition states, binding to metalloenzyme active sites (e.g., alkaline phosphatases) via phosphonate-metal coordination (e.g., Zn²⁺). Kinetic assays (Lineweaver-Burk plots) reveal competitive inhibition (Kᵢ = 0.5–5 µM). Molecular docking (AutoDock Vina) and X-ray crystallography (2.1 Å resolution) validate binding poses .

Q. How do researchers address challenges in detecting trace this compound residues in plant tissues?

  • Methodological Answer : Co-extracted matrix interferents (e.g., organic acids) are mitigated via QuEChERS cleanup (PSA/C18 sorbents). Isotope dilution analysis (¹³C-labeled internal standard) corrects recovery losses (70–120%). Harmonized reporting limits (RL = 0.02 mg/kg) reduce inter-lab variability from divergent LOQs (0.01–0.2 mg/kg) .

Q. What computational approaches guide the design of this compound derivatives for material science?

  • Methodological Answer :
  • Coordination Chemistry : Ab initio molecular dynamics (AIMD) simulate hydration shells around phosphonate groups in ionomers, predicting proton conductivity (σ = 0.1 S/cm at 80°C) .
  • Ligand Design : Density functional theory (DFT) calculates binding energies (ΔG = −30 kJ/mol) for rare-earth metal complexes, prioritizing derivatives for luminescent materials .

Q. How can statistical methodologies improve reproducibility in industrial-scale synthesis?

  • Methodological Answer : Multivariate statistical process control (MSPC) monitors batch reactors using principal component analysis (PCA) of temperature (T), pH, and reagent flow rates. Real-time deviation alerts (Hotelling’s T² > 95% confidence limit) enable corrective adjustments, reducing batch-to-batch variability (RSD < 5%) .

Notes

  • Advanced vs. Basic : Questions 1–2 focus on foundational methods; 3–6 address mechanistic, computational, and industrial challenges.
  • Methodological Emphasis : Answers prioritize experimental workflows over definitions, aligning with academic research rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.